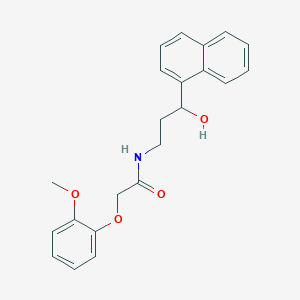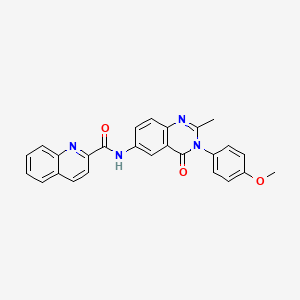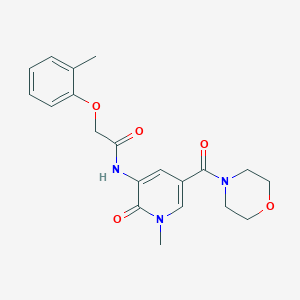![molecular formula C14H13ClF3N5O4 B2557526 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime CAS No. 306978-03-0](/img/structure/B2557526.png)
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The amino group might be introduced through a nucleophilic substitution or addition reaction . The hexahydro-2,4,6-trioxo-5-pyrimidinecarbaldehyde O-methyloxime group could potentially be synthesized through a series of condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the amino group would contribute to the compound’s polarity and could affect its solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles . The amino group could act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity . The amino group could contribute to the compound’s basicity .Scientific Research Applications
- Crop Protection : TFMP derivatives are widely used to protect crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics .
Pharmaceutical Applications
TFMP derivatives also find applications in the pharmaceutical and veterinary industries:
Pharmaceuticals: Five pharmaceutical products containing the TFMP moiety have been granted market approval. Additionally, several candidates are currently undergoing clinical trials. The unique properties of TFMP derivatives contribute to their biological activity .
Veterinary Products: Two veterinary products containing TFMP derivatives have been approved for use .
Chemical Properties
The combination of the trifluoromethyl group and the pyridine moiety leads to interesting chemical properties, making TFMP derivatives valuable in various applications .
Synthesis
The synthesis of TFMP derivatives involves cyclocondensation reactions using a trifluoromethyl-containing building block. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a key intermediate for the synthesis of fluazifop .
Other Potential Applications
While the current applications are well-established, ongoing research may reveal novel uses for TFMP derivatives in the future .
- Synthesis and application of trifluoromethylpyridines (Masamitsu Tsukamoto et al., J. Pestic. Sci., 2021)
- Syntheses and Applications of 1,2,3-Triazolodiazine Family (MDPI, 2022)
- FDA-Approved Trifluoromethyl Group Containing Compounds (MDPI, 2021) .
Future Directions
properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-[(Z)-methoxyiminomethyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O4/c1-27-21-6-8-11(24)22-13(26)23(12(8)25)3-2-19-10-9(15)4-7(5-20-10)14(16,17)18/h4-6,8H,2-3H2,1H3,(H,19,20)(H,22,24,26)/b21-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZLQFKQGSZWHI-MPUCSWFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557443.png)

![{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea](/img/structure/B2557445.png)

![N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2557448.png)
![Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2557451.png)

![N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557454.png)

![2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2557456.png)
![N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide](/img/structure/B2557458.png)


